(5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-phenylimidazolidine-2,4-dione
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Overview
Description
(5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-phenylimidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to an imidazolidine-2,4-dione core, with additional substituents that enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-phenylimidazolidine-2,4-dione typically involves the condensation of 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde with 3-phenylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable catalyst like palladium on carbon.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-phenylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-phenylimidazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, this compound features an imidazolidine-2,4-dione core, making it suitable for different applications and reactions.
Properties
IUPAC Name |
(5E)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)17-11-15(14(3)10-19(17)26-4)12-18-20(24)23(21(25)22-18)16-8-6-5-7-9-16/h5-13H,1-4H3,(H,22,25)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCDVTQHVWICLT-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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